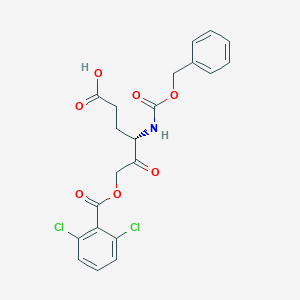
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is a chemical compound with the molecular formula C21H19Cl2NO7 and a molecular weight of 468.3 g/mol. This compound is known for its unique structure, which includes both benzoxycarbonyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves several steps. Typically, the preparation starts with the protection of the aspartyl group using a benzoxycarbonyl (Cbz) group. This is followed by the esterification of the protected aspartyl group with methyl 2,6-dichlorobenzoate. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Analyse Des Réactions Chimiques
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the aspartyl moiety. The dichlorobenzoate group can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate can be compared with other similar compounds, such as:
2,6-Dichlorobenzoate: This compound shares the dichlorobenzoate moiety but lacks the benzoxycarbonyl and aspartyl groups.
N-Benzoxycarbonylaspartylmethyl benzoate: This compound is similar but does not have the dichloro substitution on the benzoate group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
153088-75-6 |
|---|---|
Formule moléculaire |
C21H19Cl2NO7 |
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1 |
Clé InChI |
PJUJOVPKUAZVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl |
Synonymes |
alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate Z-6AA 2,6-diClBzA Z-Asp-CH2OC(O)-2,6-Cl2Ph |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















